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Compound of Interest

Compound Name: 5-Bromonicotinic acid

Cat. No.: B110799 Get Quote

Introduction

5-Bromonicotinic acid, a halogenated derivative of nicotinic acid (Vitamin B3), has emerged

as a pivotal building block in medicinal chemistry. Its unique structural features—a pyridine ring,

a carboxylic acid functional group, and a strategically placed bromine atom—provide a versatile

platform for synthetic modification. This adaptability allows for the systematic exploration of

chemical space, making it an ideal foundational scaffold for the development of novel

therapeutic agents across various disease areas. The pyridine core is a common motif in many

biologically active compounds, while the carboxylic acid and bromine atom serve as convenient

handles for a wide array of chemical transformations, enabling the fine-tuning of

pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties
A thorough understanding of the physicochemical properties of 5-bromonicotinic acid is

fundamental for its application in drug design and synthesis. These properties influence its

reactivity, solubility, and handling characteristics.
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Property Value Reference

Molecular Formula C₆H₄BrNO₂ [1][2]

Molecular Weight 202.01 g/mol [1][2]

IUPAC Name
5-bromopyridine-3-carboxylic

acid
[1]

CAS Number 20826-04-4 [1][3]

Melting Point 178 - 185 °C [4][5]

Appearance
Off-white to slightly brown

powder
[4][5]

Solubility Very soluble in water [4]

pKa
No specific value found in

searches

Synthesis and Chemical Reactivity
The synthetic accessibility and predictable reactivity of 5-bromonicotinic acid are key to its

utility as a scaffold. It can be reliably synthesized on a large scale and subsequently

functionalized through several key chemical transformations.

Synthesis of 5-Bromonicotinic Acid
The most common method for preparing 5-bromonicotinic acid is through the direct

bromination of nicotinic acid.[6] This reaction is typically carried out using bromine in the

presence of thionyl chloride and a catalyst, such as iron powder.[6][7]

Experimental Protocol 1: Synthesis of 5-Bromonicotinic
Acid via Direct Bromination
Materials:

Nicotinic acid
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Thionyl chloride

Powdered iron

Bromine

4N Sodium hydroxide solution

Ice water

Procedure:

To a reaction vessel, add nicotinic acid (0.406 mol), thionyl chloride (0.96 mol), and

powdered iron (2% by weight of nicotinic acid).[7]

Heat the mixture to 70°C with stirring.[7]

Over a period of 2 hours, add bromine (0.78 mol) dropwise to the reaction mixture.[7]

Reflux the reaction mixture for 6 hours with continuous stirring.[7]

After reflux, distill off the excess bromine and thionyl chloride.[7]

Cool the residue to 0°C and add a cooled 4N sodium hydroxide solution until the pH of the

mixture reaches 3.[7]

The precipitate of 5-bromonicotinic acid is collected by suction filtration (e.g., on a Buchner

funnel).[7]

Wash the collected solid with ice water to yield the final product.[7]

Key Chemical Transformations
The true power of 5-bromonicotinic acid as a scaffold lies in the differential reactivity of its

functional groups.

1. Derivatization of the Carboxylic Acid Group:
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The carboxylic acid moiety is readily converted into more reactive intermediates, such as acyl

chlorides, or directly into amides and esters. The conversion to 5-bromonicotinoyl chloride,

typically using reagents like thionyl chloride or oxalyl chloride, is a crucial first step for many

synthetic routes.[6] This reactive intermediate can then be coupled with a wide range of amines

or alcohols to generate diverse libraries of amide and ester derivatives.[6]

2. Palladium-Catalyzed Cross-Coupling Reactions:

The bromine atom at the 5-position is an excellent handle for palladium-catalyzed cross-

coupling reactions, which are powerful tools for forming new carbon-carbon bonds.[6] The

Suzuki-Miyaura coupling, which pairs an organohalide with an organoboron compound, is

particularly well-suited for modifying the 5-bromonicotinic acid scaffold.[2][6] This reaction

allows for the introduction of a vast array of aryl and heteroaryl substituents at the 5-position,

significantly expanding the structural diversity of the resulting molecules.[6]

The general mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative

addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the organic group

from the boron reagent to the palladium center, and reductive elimination to form the new C-C

bond and regenerate the catalyst.[8][9]

Pd(0) Catalyst

Oxidative
AdditionR-X

(5-Bromonicotinate)
R-Pd(II)-X Transmetalation

R'-B(OH)₂
(Boronic Acid)

+ Base
R-Pd(II)-R'

Reductive
EliminationCatalyst

Regeneration

R-R'
(Coupled Product)

Click to download full resolution via product page

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol 2: General Procedure for Suzuki-
Miyaura Cross-Coupling
This protocol is a generalized procedure based on established methods for Suzuki-Miyaura

reactions.[9][10]
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Materials:

5-Bromonicotinic acid derivative (e.g., methyl 5-bromonicotinate) (1.0 mmol)

Arylboronic acid (1.2 mmol)

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

Base (e.g., K₂CO₃, 2.0 mmol)

Solvent system (e.g., Toluene/Ethanol/Water)

Inert gas (Nitrogen or Argon)

Procedure:

In a round-bottom flask, combine the 5-bromonicotinate derivative, the arylboronic acid, and

the base.[9]

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.[9]

Add the degassed solvent system, followed by the palladium catalyst.[9]

Heat the reaction mixture to the required temperature (e.g., 80-100°C) with vigorous stirring.

[8][9]

Monitor the reaction progress using Thin Layer Chromatography (TLC).[9]

Upon completion, cool the mixture to room temperature.

Perform an aqueous workup by diluting with an organic solvent (e.g., ethyl acetate) and

washing with water and brine.[9]

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.[9]

Purify the crude product by column chromatography on silica gel to obtain the desired 5-

arylnicotinic acid derivative.[9]
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Reactant 1
(Derivative)

Reactant 2
(Arylboronic Acid)

Coupled Product Yield (%)

5-Bromonicotinic acid

derivative
Phenylboronic acid

5-Phenylnicotinic acid

derivative
88

5-Bromonicotinic acid

derivative

3-Fluoro-4-

methylphenylboronic

acid

5-(3-Fluoro-4-

methylphenyl)nicotinic

acid derivative

75

Data sourced from

research on solid-

phase synthesis of 5-

arylnicotinic acids.[6]

Applications in Drug Discovery
The structural and chemical versatility of 5-bromonicotinic acid makes it a valuable scaffold

for generating compound libraries for high-throughput screening and lead optimization.

Structure-Activity Relationship (SAR) Studies
5-Bromonicotinic acid is an excellent starting point for SAR studies.[6] The ability to

independently modify the carboxylic acid group (position 3) and the aryl substituent (position 5)

allows researchers to systematically probe the structural requirements for biological activity.

This iterative process of synthesis and biological testing helps to identify key pharmacophoric

features and optimize lead compounds for potency, selectivity, and metabolic stability.[6]
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Workflow for Structure-Activity Relationship (SAR) studies.

Therapeutic Targets and Indications
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Derivatives of 5-bromonicotinic acid have demonstrated potential across several therapeutic

areas.

Vascular Disorders: It is a key precursor in the synthesis of Nicergoline, a drug used to treat

cerebrovascular and peripheral vascular disorders.[6]

Cardiovascular Diseases: Specific amide derivatives of 5-bromonicotinic acid have been

investigated for their antiarrhythmic properties.[11] These compounds have been shown to

exert a negative chronotropic effect, leading to a reduction in heart rate, which suggests

potential applications in managing cardiac arrhythmias.[6]

Compound Name Observed Effect

5-Bromonicotinic acid diethylamide
Negative chronotropic effect, heart rate

reduction

1,2,4-Triazolamide-5-bromonicotinic acid
Negative chronotropic effect, heart rate

reduction

5-Bromonicotinic acid monoethanolamide
Negative chronotropic effect, heart rate

reduction

Data sourced from studies on the cardiovascular

effects of 5-bromonicotinic acid derivatives.[6]

Antiviral Research: Molecular docking studies have indicated that 5-bromonicotinic acid
has a good binding affinity with hepatitis virus proteins (binding energies of -4.7 to -5.3

kcal/mol), suggesting its potential as a scaffold for developing antiviral agents.[12][13]

Enzyme Inhibition: The scaffold was instrumental in creating a massive DNA-encoded library

that led to the identification of potent inhibitors of soluble epoxide hydrolase (sEH), a

significant target for treating inflammation and hypertension.[6]

Role as a Bioisostere
In drug design, bioisosteres are chemical substituents or groups with similar physical or

chemical properties that produce broadly similar biological effects.[14][15] The pyridine ring of

5-bromonicotinic acid can act as a bioisostere for a phenyl ring, offering advantages such as
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altered metabolic profiles, improved solubility, and the ability to form hydrogen bonds through

the ring nitrogen.[15] This allows medicinal chemists to replace a core phenyl group in a known

active compound with the 5-substituted nicotinic acid moiety to potentially enhance drug-like

properties without losing biological activity.

Conclusion
5-Bromonicotinic acid stands out as a highly valuable and versatile scaffold in the field of

drug discovery. Its synthetic tractability, coupled with the orthogonal reactivity of its functional

groups, provides a robust platform for generating vast libraries of structurally diverse

compounds. The demonstrated success of its derivatives in various therapeutic areas, from

cardiovascular disorders to enzyme inhibition, underscores its importance. As medicinal

chemists continue to seek novel chemical matter, the 5-bromonicotinic acid core will

undoubtedly remain a foundational element in the design and development of the next

generation of therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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